

A Comparative Spectroscopic Guide to HIV Protease Inhibitors: Ritonavir and Lopinavir

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Compound of Interest

Compound Name: *Ureidovaline*

Cat. No.: *B1682112*

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Introduction: This guide provides a detailed spectroscopic comparison of two critical antiretroviral drugs, Ritonavir and Lopinavir. Initial investigation into "**Ureidovaline**" revealed it to be an intermediate in the synthesis of Ritonavir rather than a standalone therapeutic agent[1][2][3]. Consequently, a direct therapeutic comparison is not scientifically relevant. Instead, this guide will focus on Lopinavir, a potent HIV protease inhibitor that is almost exclusively co-formulated with Ritonavir in clinical practice[4][5][6][7]. Ritonavir acts as a pharmacokinetic booster, inhibiting the CYP3A-mediated metabolism of Lopinavir, thereby increasing its plasma concentration and therapeutic efficacy[5][8]. Their structural similarities and distinct functional groups make for an instructive spectroscopic analysis, crucial for researchers in drug development and quality control.

This document delineates the core spectroscopic signatures of each molecule—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—supported by detailed experimental protocols and comparative data.

Molecular Structures and Key Functional Groups

A foundational understanding of each molecule's structure is essential to interpret their spectroscopic data.

- Ritonavir ($C_{37}H_{48}N_6O_5S_2$): Features two thiazole rings, which are unique to its structure compared to Lopinavir. It also contains multiple amide linkages, hydroxyl groups, and a central urea-like moiety.

- Lopinavir ($C_{37}H_{48}N_4O_5$): Lacks the thiazole groups of Ritonavir. Its structure is characterized by a central diamine core, a terminal pyrimidinone ring, and multiple phenyl groups and amide bonds[5][9].

These differences, particularly the presence of sulfur-containing thiazole rings in Ritonavir and the distinct central backbone of Lopinavir, are the primary sources of variation in their respective spectra.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled detail regarding the chemical environment of hydrogen (1H) and carbon (^{13}C) atoms within a molecule. For complex structures like Ritonavir and Lopinavir, high-field NMR is indispensable for complete structural elucidation and impurity profiling[10].

Experimental Protocol: 1H and ^{13}C NMR

- Sample Preparation: Accurately weigh 5-10 mg of the analyte (Ritonavir or Lopinavir). Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide ($DMSO-d_6$) or deuterated chloroform ($CDCl_3$), in a clean vial. $DMSO-d_6$ is often preferred for its ability to dissolve these complex molecules and to observe exchangeable protons (e.g., -OH, -NH). Transfer the solution to a standard 5 mm NMR tube[11].
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is critical for resolving the many overlapping signals in these molecules[11].
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30° pulse angle, a sufficient relaxation delay (e.g., 1-2 seconds), and 16-64 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C spectrum.
- Due to the lower natural abundance of ^{13}C , a greater number of scans (e.g., 1024 or more) is typically required.
- Data Processing: Process the raw data (Free Induction Decay - FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Comparative NMR Data Summary

Spectroscopic Feature	Ritonavir	Lopinavir	Rationale for Difference
¹ H NMR: Thiazole Protons	Distinct signals present (e.g., aromatic proton at ~8.94 ppm in CD ₃ OD)[12].	Absent.	The presence of two thiazole rings is unique to Ritonavir's structure.
¹ H NMR: Aromatic Region	Complex multiplet patterns from multiple phenyl groups.	Complex multiplet patterns from multiple phenyl groups.	Both molecules contain several phenyl rings, leading to crowded aromatic regions in their spectra.
¹ H NMR: Aliphatic Region	Numerous signals corresponding to isopropyl, methyl, and methylene protons.	Numerous signals corresponding to isopropyl, methyl, and methylene protons.	Both molecules have extensive and complex aliphatic chains.
¹³ C NMR: Thiazole Carbons	Resonances corresponding to the thiazole ring carbons are present.	Absent.	The thiazole moiety is absent in Lopinavir.
¹³ C NMR: Carbonyl Carbons	Multiple signals in the ~155-175 ppm range from amide and carbamate groups.	Multiple signals in the ~155-175 ppm range from amide and pyrimidinone groups.	Both molecules contain multiple carbonyl functionalities, leading to characteristic downfield signals.

Spectroscopic Interpretation

The most telling difference in the ¹H NMR spectra is the presence of signals for the thiazole ring protons in Ritonavir, which are completely absent in Lopinavir's spectrum. One particularly distinct signal for Ritonavir is the aromatic proton on the thiazole moiety, which appears far downfield[12]. While both spectra exhibit complex and overlapping signals in the aromatic and aliphatic regions due to their large size and numerous stereocenters, two-dimensional NMR

techniques like COSY and HSQC are essential for definitive assignment of all protons and carbons[10].

II. Mass Spectrometry (MS)

MS is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for these molecules as it is a "soft" ionization technique that minimizes fragmentation of the parent molecule, allowing for clear observation of the molecular ion.

Experimental Protocol: LC-MS/MS

- Sample Preparation: Prepare dilute solutions of the analyte (e.g., 1-10 $\mu\text{g/mL}$) in a suitable solvent mixture, typically methanol or acetonitrile with a small percentage of formic acid to promote protonation[13][14].
- Chromatographic Separation (LC):
 - Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column[13][14].
 - Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid. This separates the analyte from any impurities before it enters the mass spectrometer.
- Mass Spectrometric Detection (MS):
 - Analyze the column eluent using a tandem mass spectrometer (e.g., triple quadrupole or ion trap) with an ESI source operating in positive ion mode[13][15].
 - Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecular ion $[\text{M}+\text{H}]^+$.
 - Tandem MS (MS/MS): Select the $[\text{M}+\text{H}]^+$ ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions. This is crucial for structural confirmation and quantification via Multiple Reaction Monitoring (MRM)[16].

Comparative MS Data Summary

Spectroscopic Feature	Ritonavir	Lopinavir	Rationale for Difference
Molecular Formula	$C_{37}H_{48}N_6O_5S_2$	$C_{37}H_{48}N_4O_5$	Different elemental composition due to the two thiazole rings in Ritonavir.
Molecular Weight	720.95 g/mol	628.80 g/mol [5]	The presence of two sulfur and two additional nitrogen atoms in Ritonavir accounts for the higher mass.
$[M+H]^+$ Ion (m/z)	721.4 [13]	629.6 [13]	Corresponds to the protonated molecule of each compound.
Key MS/MS Fragments (m/z)	295.1, 426.1 [17]	447.1 [16] [17]	Fragmentation patterns are unique "fingerprints" arising from the distinct chemical bonds and functional groups in each molecule.

Spectroscopic Interpretation

The most straightforward distinction is the molecular weight. Ritonavir's protonated molecule is observed at an m/z of ~721.4, while Lopinavir's appears at ~629.6[\[13\]](#)[\[17\]](#). This mass difference of approximately 92 Da directly reflects the difference in their elemental compositions. Furthermore, their MS/MS fragmentation patterns are entirely distinct. The fragmentation of Ritonavir often involves cleavage around the thiazole groups, whereas Lopinavir's fragmentation is dictated by the bonds in its central backbone[\[16\]](#)[\[17\]](#). These unique transitions are leveraged in clinical settings for highly selective and sensitive quantification of each drug in patient plasma[\[13\]](#)[\[18\]](#).

III. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of functional groups within a molecule. It is particularly useful for identifying key chemical bonds such as C=O (carbonyls), N-H (amides), and O-H (hydroxyls).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation like KBr pellets is required, making ATR a rapid and efficient method[19].
- **Instrumentation:** Use a standard FTIR spectrometer equipped with an ATR accessory.
- **Data Acquisition:**
 - Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
 - Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
 - Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹[11][19].
- **Data Processing:** The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum.

Comparative FTIR Data Summary

Vibrational Mode	Approximate Wavenumber (cm ⁻¹)	Ritonavir	Lopinavir	Interpretation
O-H & N-H Stretching	3300 - 3500	Broad peak observed[20].	Broad peaks observed at ~3402 and ~3300 cm ⁻¹ [21].	Both molecules have multiple hydroxyl (-OH) and amide (N-H) groups capable of hydrogen bonding, resulting in broad absorption bands in this region.
C-H Stretching	2850 - 3000	Present[20].	Present[21].	Characteristic of the abundant aliphatic and aromatic C-H bonds in both structures.
C=O Stretching (Amide/Carbamate)	1630 - 1720	Strong absorptions, e.g., ~1702 cm ⁻¹ [20].	Strong absorption at ~1651 cm ⁻¹ [22].	Both molecules contain multiple amide and other carbonyl groups, leading to very strong, characteristic peaks in this "carbonyl region."
C=N & C=C Stretching	1500 - 1650	Present, associated with thiazole and phenyl rings[20].	Present, associated with phenyl rings.	These absorptions confirm the presence of aromatic and heteroaromatic

systems in both molecules.

Spectroscopic Interpretation

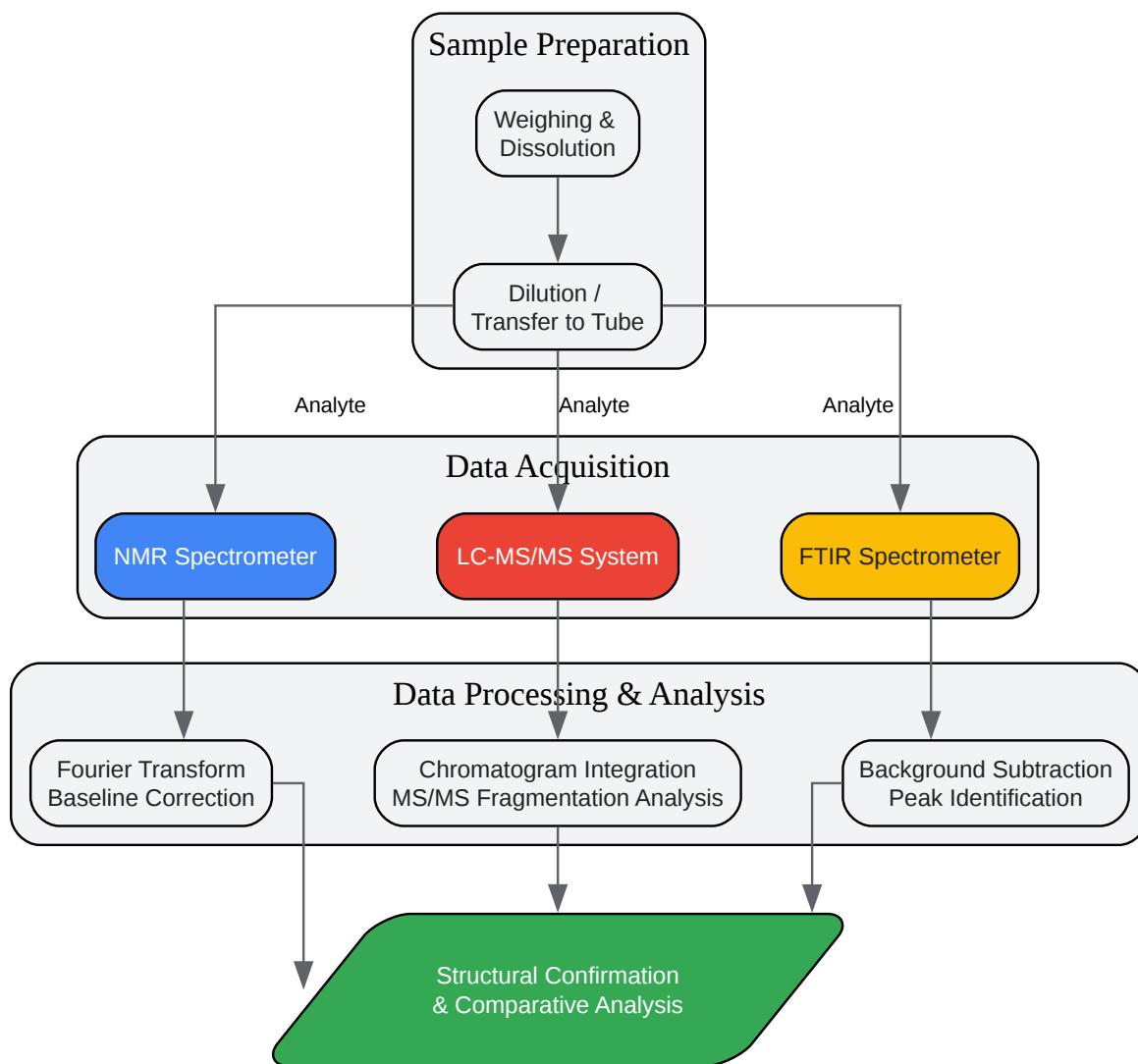
The FTIR spectra of Ritonavir and Lopinavir are broadly similar due to the prevalence of common functional groups like amides, hydroxyls, and phenyl rings in both structures[20][21][23]. Both show a prominent broad band in the $3300\text{-}3500\text{ cm}^{-1}$ region, indicative of N-H and O-H stretching involved in hydrogen bonding. Similarly, strong carbonyl (C=O) stretching bands are a major feature between $1630\text{-}1720\text{ cm}^{-1}$ for both compounds[20][22].

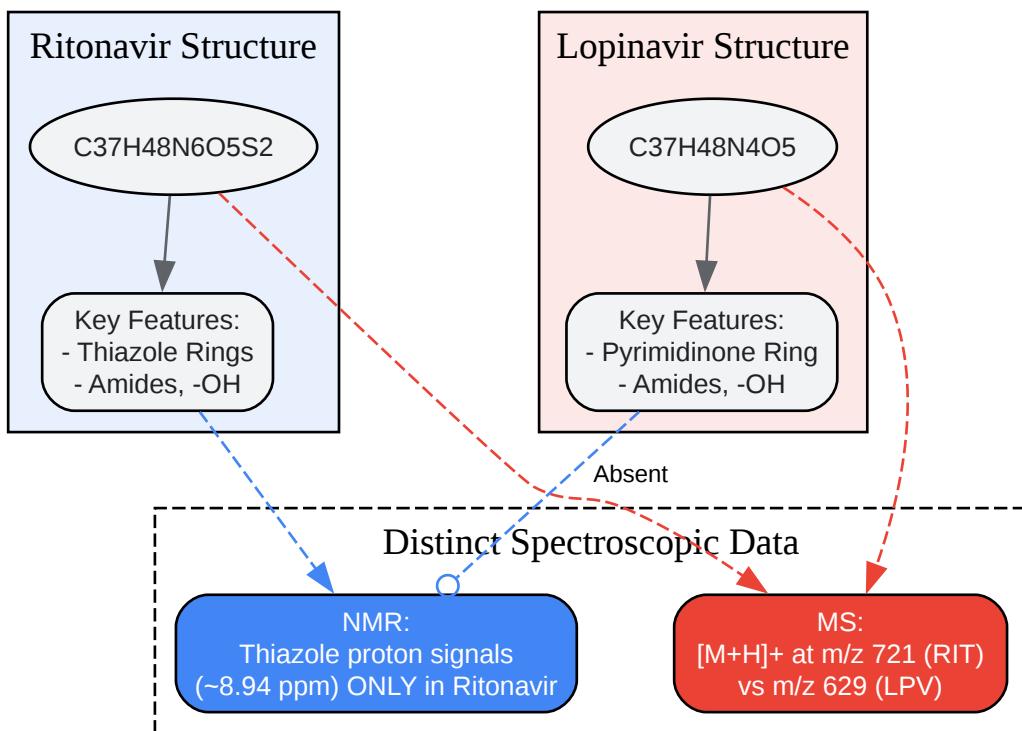
Subtle differences can be observed in the fingerprint region (below 1500 cm^{-1}), where the unique vibrational modes of the thiazole rings in Ritonavir would contribute. However, without a side-by-side overlay of high-resolution spectra, definitively assigning these minor differences can be challenging. FTIR is therefore best used as a rapid identity check and for confirming the presence of key functional groups rather than for distinguishing between these two specific molecules without a reference standard.

Workflow & Data Integration Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the molecular structures and their key spectroscopic identifiers.

Diagram 1: General Spectroscopic Characterization Workflow





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